molecular formula C11H14N4 B11788452 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine

1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine

Katalognummer: B11788452
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: YZJXSOVAWZSKDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine is a chemical compound that features a triazole ring attached to a phenylethanamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazole and phenylethanamine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways. The triazole ring and phenylethanamine structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.

Vergleich Mit ähnlichen Verbindungen

  • 1-(1-Methyl-1H-1,2,4-triazol-3-yl)methanol
  • 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanamine
  • 1-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene

Uniqueness: 1-(1-Methyl-1H-1,2,4-triazol-3-yl)-2-phenylethanamine is unique due to its specific combination of a triazole ring and phenylethanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Eigenschaften

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

1-(1-methyl-1,2,4-triazol-3-yl)-2-phenylethanamine

InChI

InChI=1S/C11H14N4/c1-15-8-13-11(14-15)10(12)7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3

InChI-Schlüssel

YZJXSOVAWZSKDY-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC(=N1)C(CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.